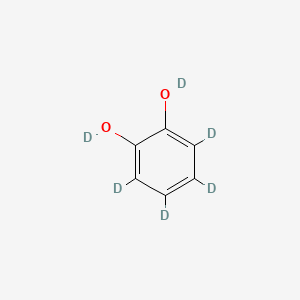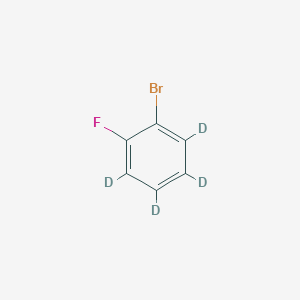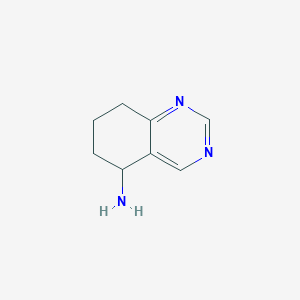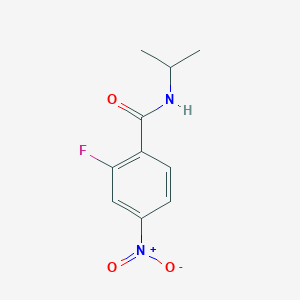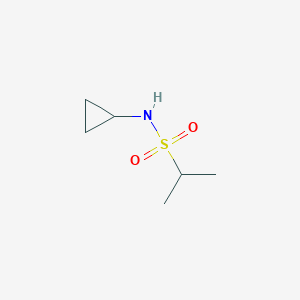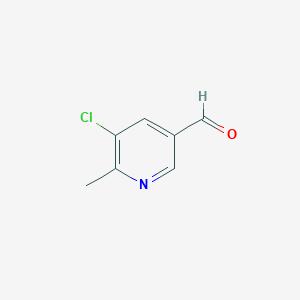
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid
Overview
Description
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid, also known as DMTC, is a compound belonging to the cyclobutane carboxylic acid family. It is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. DMTC has a wide range of applications in synthetic chemistry, including the synthesis of drugs, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials.
Mechanism of Action
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid is a carboxylic acid and is therefore able to act as a proton donor. It is able to react with bases, such as amines and alcohols, to form amides and esters, respectively. In addition, this compound can react with other carboxylic acids to form anhydrides.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, and to be an inhibitor of the enzyme cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. However, it should be noted that this compound is a volatile compound, and therefore care should be taken when handling and storing it. In addition, this compound is a relatively unstable compound, and its structure may be altered when exposed to light or heat.
Future Directions
Future research on 3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid could focus on its use in the synthesis of new drugs and agrochemicals. In addition, further investigations into its biochemical and physiological effects could provide valuable insights into its potential therapeutic applications. Further research could also focus on the development of new synthesis methods for this compound, as well as the development of new methods for its detection and quantification. Finally, further studies into its environmental impact could help to better assess its safety and potential risks.
Scientific Research Applications
3,3-Dimethyl-1-(p-tolyl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of drugs, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used as a catalyst in organic synthesis, and as a reagent in the synthesis of various compounds, including peptides and proteins.
properties
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10-4-6-11(7-5-10)14(12(15)16)8-13(2,3)9-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOSXQQOZWHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



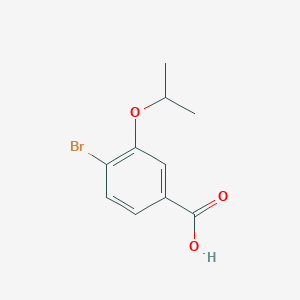


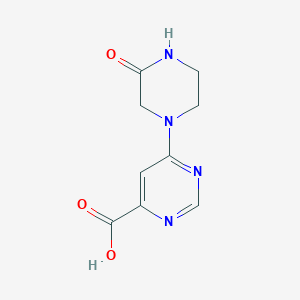


![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
